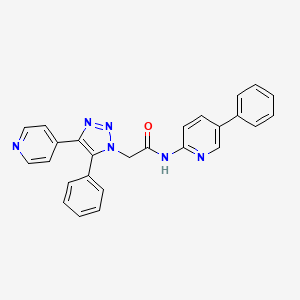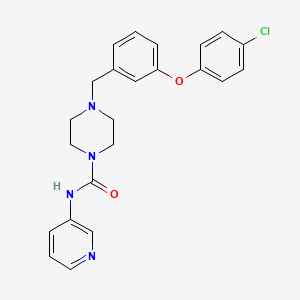
JNJ-40355003
Descripción general
Descripción
JNJ40355003 es un inhibidor potente y selectivo de la hidrolasa de amida de ácido graso (FAAH). Esta enzima es responsable de la degradación de las amidas de ácido graso, incluida la anandamida, oleoil etanolamida y palmitoil etanolamida. Al inhibir la FAAH, JNJ40355003 eleva los niveles de estas amidas de ácido graso en el plasma, lo que puede tener diversos efectos fisiológicos .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para garantizar las transformaciones químicas deseadas .
Métodos de Producción Industrial: La producción industrial de JNJ40355003 probablemente implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para volúmenes más grandes, asegurar la pureza del producto final e implementar medidas de control de calidad para cumplir con los estándares regulatorios .
Análisis De Reacciones Químicas
Tipos de Reacciones: JNJ40355003 principalmente experimenta reacciones de sustitución, donde se introducen o modifican grupos funcionales específicos. También puede participar en reacciones de oxidación y reducción en ciertas condiciones .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y modificación de JNJ40355003 incluyen disolventes orgánicos como el dimetilsulfóxido, catalizadores como paladio sobre carbón y diversos ácidos y bases para facilitar las reacciones .
Productos Principales Formados: Los productos principales formados a partir de las reacciones que involucran JNJ40355003 son típicamente derivados con grupos funcionales modificados, que pueden mejorar o alterar su actividad biológica .
Aplicaciones Científicas De Investigación
JNJ40355003 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza para estudiar los mecanismos de inhibición de la FAAH y los efectos de los niveles elevados de amida de ácido graso. En biología, ayuda a comprender el papel de las amidas de ácido graso en varios procesos fisiológicos. En medicina, JNJ40355003 se está investigando por sus posibles efectos terapéuticos en condiciones como el dolor y la inflamación. En la industria, se puede utilizar en el desarrollo de nuevos productos farmacéuticos y otros productos .
Mecanismo De Acción
JNJ40355003 ejerce sus efectos inhibiendo selectivamente la enzima hidrolasa de amida de ácido graso (FAAH). Esta inhibición evita la degradación de las amidas de ácido graso, lo que lleva a niveles elevados de estos compuestos en el plasma. Los niveles elevados de amidas de ácido graso pueden interactuar con varios objetivos moleculares y vías, lo que da como resultado efectos fisiológicos como el alivio del dolor y las acciones antiinflamatorias .
Comparación Con Compuestos Similares
Compuestos Similares: Algunos compuestos similares a JNJ40355003 incluyen otros inhibidores de la FAAH como URB597, PF-04457845 y BIA 10-2474. Estos compuestos también inhiben la FAAH y elevan los niveles de amidas de ácido graso .
Singularidad: Lo que distingue a JNJ40355003 de otros inhibidores de la FAAH es su alta selectividad y potencia. Se ha demostrado que es eficaz en varios modelos animales, incluidos ratas, perros y monos cynomolgous, lo que lo convierte en una herramienta valiosa para la investigación científica y posibles aplicaciones terapéuticas .
Propiedades
Número CAS |
1394894-41-7 |
|---|---|
Fórmula molecular |
C23H23ClN4O2 |
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-pyridin-3-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H23ClN4O2/c24-19-6-8-21(9-7-19)30-22-5-1-3-18(15-22)17-27-11-13-28(14-12-27)23(29)26-20-4-2-10-25-16-20/h1-10,15-16H,11-14,17H2,(H,26,29) |
Clave InChI |
CTYVKSQPMCSUOR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JNJ-40355003; JNJ 40355003; JNJ40355003. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


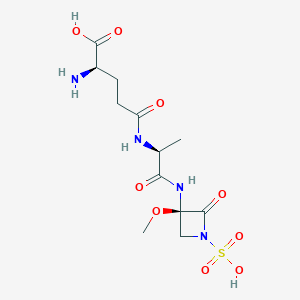

![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)
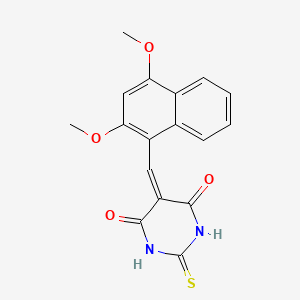
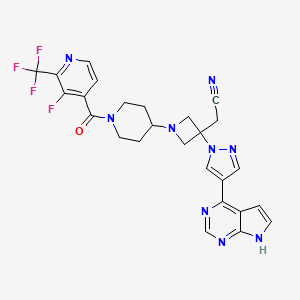

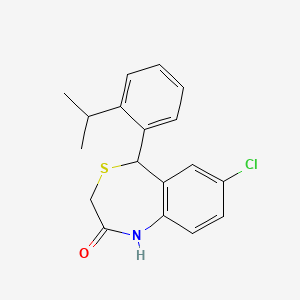

![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)
![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)
